



Application Notes and Protocols for [11C]GSK931145 PET Imaging in Human Subjects

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Compound of Interest		
Compound Name:	GSK931145	
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Topic: [11C]**GSK931145** PET Imaging Protocol for Human Subjects Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

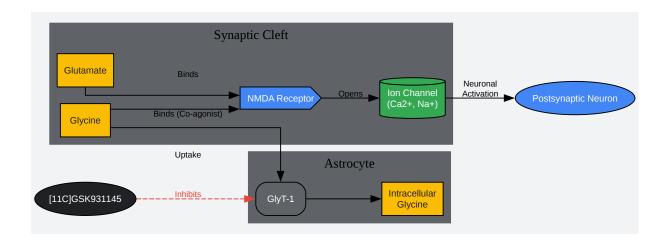
Introduction

[11C]GSK931145 is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the glycine transporter type 1 (GlyT-1) in the brain.[1][2] GlyT-1 is a key protein in the regulation of synaptic glycine levels, and since glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, GlyT-1 is a significant target in the research and development of therapeutics for neurological and psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[3][4][5][6] These protocols provide a detailed overview of the procedures for using [11C]GSK931145 in human PET studies, from radiolabeling to data analysis.

Signaling Pathway of Glycine Transporter 1 (GlyT-1)

Glycine acts as an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and as an excitatory co-agonist at NMDA receptors.[7] GlyT-1, located on astrocytes, is crucial for clearing glycine from the synaptic cleft, thereby modulating the activity of NMDA receptors.[5][7] By inhibiting GlyT-1, synaptic glycine concentrations can be increased, leading to enhanced NMDA receptor function.[8]





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Caption: GlyT-1 signaling pathway and the inhibitory action of [11C]GSK931145.

Experimental Protocols Radiosynthesis of [11C]GSK931145

The radiosynthesis of [11C]GSK931145 is typically achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[1][2]

Materials:

- Precursor molecule (desmethyl-GSK931145)
- [11C]CO2 produced from a cyclotron[9]
- Reagents for conversion of [11C]CO2 to [11C]CH3I or [11C]CH3OTf
- Automated synthesis module
- High-performance liquid chromatography (HPLC) system for purification
- Sterile filters (0.22 μm)



· Saline for formulation

Procedure:

- Produce [11C]CO2 via a cyclotron.
- Convert [11C]CO2 to [11C]methyl iodide or [11C]methyl triflate using an automated radiochemistry synthesis unit.
- React the [11C]methylating agent with the desmethyl precursor of GSK931145.
- Purify the resulting [11C]GSK931145 using HPLC.
- Formulate the purified product in sterile saline for intravenous injection.
- Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Quantitative Data for Radiosynthesis:

Parameter	Value	Reference
Radiochemical Purity	>99%	[10]
Specific Activity	>39 GBq/µmol	[10]

 \mid Synthesis Time \mid Approximately 40 minutes from end of bombardment \mid [11] \mid

Human Subject Preparation and PET Imaging

Subject Population:

Studies have been conducted in healthy human volunteers.[3][12]

Subject Preparation:

- Obtain informed consent from all subjects.
- Ensure subjects have fasted for an appropriate period before the scan.



• Insert intravenous catheters for radiotracer injection and, if required, arterial blood sampling.

PET Data Acquisition:

- Position the subject in the PET scanner.
- Perform a transmission scan for attenuation correction.
- Administer a bolus intravenous injection of [11C]GSK931145.
- Acquire dynamic PET data for up to 120 minutes post-injection for brain imaging.[10] For whole-body imaging, a series of scans are acquired over approximately 100 minutes.[10]

Quantitative Data for PET Acquisition:

Parameter	Value (Mean ± SD)	Reference		
Brain Imaging Study				
Number of Subjects	13 healthy volunteers	[10]		
Injected Dose	429 ± 158 MBq	[10]		
Scan Duration	120 minutes	[10]		
Whole-Body Imaging Study				
Number of Subjects	8 healthy volunteers	[3]		
Injected Dose	304.22 ± 112.87 MBq	[3]		

| Specific Activity | 21.57 \pm 7.51 GBq/ μ mol |[3] |

Image Analysis and Quantification

Brain Image Analysis:

- Reconstruct the dynamic PET images with corrections for attenuation, scatter, and radioactive decay.
- Co-register the PET images with the subject's anatomical MRI.



- Delineate regions of interest (ROIs) on the MRI, including areas of high GlyT-1 density such as the cerebellum, brain stem, and thalamus, as well as potential reference regions.[3]
- Generate time-activity curves (TACs) for each ROI.
- Perform kinetic modeling of the TACs. A two-tissue compartmental model or a pseudoreference tissue model can be used to estimate the binding potential (BP_ND).[4][13]

Whole-Body Image Analysis:

- Draw regions of interest (ROIs) on the whole-body PET images corresponding to major organs.
- Calculate the residence time of the radiotracer in each organ from the time-activity curves. [12][14]
- Use software such as OLINDA/EXM to estimate the radiation-absorbed doses to each organ and the effective dose.[12][14]

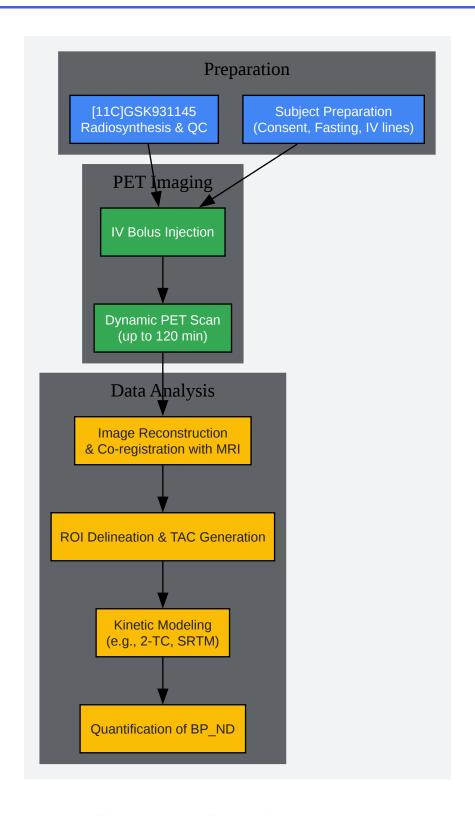
Quantitative Data for Image Analysis:

Parameter	Value	Reference
Test-Retest Variability (V_T) using 2-Tissue Compartment Model	29-38%	[4][13]
Test-Retest Variability (BP_ND) using Pseudo- Reference Tissue Model	16-23%	[4][13]
Mean Effective Dose (Male)	4.02 μSv/MBq	[12][14]

| Mean Effective Dose (Female) | 4.95 μ Sv/MBq |[12][14] |

Experimental Workflow





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Caption: Experimental workflow for [11C]GSK931145 PET imaging in human subjects.



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